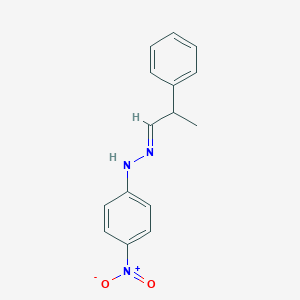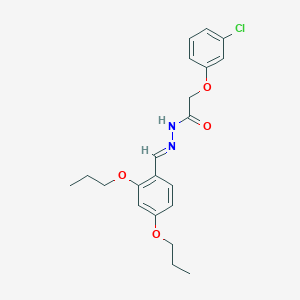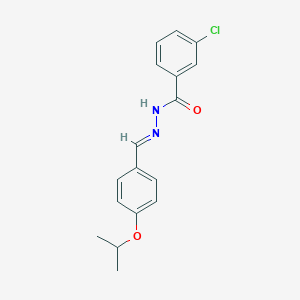![molecular formula C19H19N3O2 B386988 N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide CAS No. 328910-23-2](/img/structure/B386988.png)
N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and analgesic activities. It has shown promise as a cyclooxygenase (COX) inhibitor, which could make it useful in the development of new anti-inflammatory drugs.
Biological Studies: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound selectively inhibits COX-2, reducing inflammation and providing gastric sparing activity.
Signal Transduction Pathways: It downregulates the expression of various inflammatory mediators, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of the indole ring and the hydroxy-phenylacetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
328910-23-2 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4g/mol |
IUPAC 名称 |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-16(15-10-6-7-11-17(15)22(13)2)12-20-21-19(24)18(23)14-8-4-3-5-9-14/h3-12,18,23H,1-2H3,(H,21,24)/b20-12+ |
InChI 键 |
VYRZASCAOQQKCR-UDWIEESQSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C(C3=CC=CC=C3)O |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386905.png)
![N-[2-(2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B386906.png)
![N'-[2-(allyloxy)-5-methoxybenzylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B386908.png)
![2-bromo-N-(2-{[2-(3-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B386909.png)
![3-{[(2-methoxyanilino)(oxo)acetyl]hydrazono}-N-(3-pyridinylmethyl)butanamide](/img/structure/B386910.png)
![N-[1,1'-biphenyl]-2-yl-3-({3-chloro-4-nitrobenzoyl}hydrazono)butanamide](/img/structure/B386911.png)
![2-bromo-N-(2-{[2-(3-iodobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B386912.png)
![3-bromo-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)benzohydrazide](/img/structure/B386916.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B386919.png)
![N-(4-chlorophenyl)-N-(2-{2-[2-(heptyloxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B386920.png)

![N-(3-bromophenyl)-4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B386923.png)


